molecular formula C12H21N B2401873 1-But-3-ynyl-3,3-dimethylazepane CAS No. 1861722-17-9

1-But-3-ynyl-3,3-dimethylazepane

Cat. No.: B2401873
CAS No.: 1861722-17-9
M. Wt: 179.307
InChI Key: AGXBQSJVQUEGNI-UHFFFAOYSA-N
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Description

1-But-3-ynyl-3,3-dimethylazepane is a chemical compound with the molecular formula C12H21N It is characterized by the presence of an azepane ring substituted with a but-3-ynyl group and two methyl groups at the 3-position

Scientific Research Applications

1-But-3-ynyl-3,3-dimethylazepane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Safety and Hazards

The safety information for “1-But-3-ynyl-3,3-dimethylazepane” includes several hazard statements: H302, H315, H318, H335 . The compound is considered dangerous, with precautionary statements including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-But-3-ynyl-3,3-dimethylazepane typically involves the reaction of 3,3-dimethylazepane with but-3-yn-1-yl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-But-3-ynyl-3,3-dimethylazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted azepane derivatives

Mechanism of Action

The mechanism of action of 1-But-3-ynyl-3,3-dimethylazepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the alkyne group allows for potential interactions with nucleophiles, while the azepane ring can provide structural stability and influence the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-But-3-ynyl-3,3-dimethylpiperidine
  • 1-But-3-ynyl-3,3-dimethylpyrrolidine
  • 1-But-3-ynyl-3,3-dimethylmorpholine

Uniqueness

1-But-3-ynyl-3,3-dimethylazepane is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered piperidine or five-membered pyrrolidine analogs. The presence of the but-3-ynyl group also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

1-but-3-ynyl-3,3-dimethylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-4-5-9-13-10-7-6-8-12(2,3)11-13/h1H,5-11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXBQSJVQUEGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN(C1)CCC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861722-17-9
Record name 1-(but-3-yn-1-yl)-3,3-dimethylazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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